molecular formula C26H25N3O6 B12378544 Z-FG-NHO-Bz

Z-FG-NHO-Bz

Cat. No.: B12378544
M. Wt: 475.5 g/mol
InChI Key: OXFHSXOSIKNPIA-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-FG-NHO-Bz is a selective inhibitor of cathepsins, a family of proteases involved in various cellular processes. This compound is primarily used in scientific research to study the inhibition of cathepsins and their role in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for Z-FG-NHO-Bz are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Z-FG-NHO-Bz primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Z-FG-NHO-Bz is widely used in scientific research due to its ability to selectively inhibit cathepsins. Some of its applications include:

Mechanism of Action

Z-FG-NHO-Bz exerts its effects by selectively inhibiting cathepsins. It binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition can modulate various cellular pathways, including apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-FG-NHO-Bz is unique due to its high selectivity for cathepsins and its ability to inhibit multiple cathepsin isoforms. This makes it a valuable tool in research for studying the specific roles of these proteases in various biological processes .

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] benzoate

InChI

InChI=1S/C26H25N3O6/c30-23(29-35-25(32)21-14-8-3-9-15-21)17-27-24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,27,31)(H,28,33)(H,29,30)/t22-/m0/s1

InChI Key

OXFHSXOSIKNPIA-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NOC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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